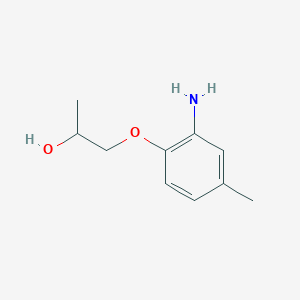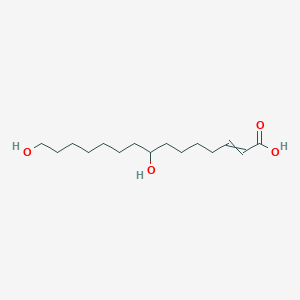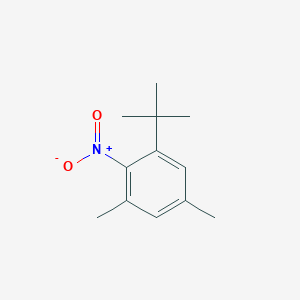diphenyl-lambda~5~-phosphane CAS No. 113107-95-2](/img/structure/B14319512.png)
[1,2-Dichloro-1-(phenylsulfanyl)ethyl](oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a unique structure with a dichloroethyl group, a phenylsulfanyl group, and a diphenylphosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane typically involves multiple steps. One common method includes the reaction of diphenylphosphine oxide with a suitable dichloroethyl precursor in the presence of a base. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphane oxide to phosphane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of the phosphane oxide group allows it to participate in phosphorylation reactions, which are crucial in many cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: A simpler analog with similar phosphorus chemistry.
Dichlorophenylphosphine: Shares the dichloro and phenyl groups but lacks the sulfanyl group.
Phenylphosphine sulfide: Contains the phenyl and sulfanyl groups but differs in the phosphorus oxidation state.
Uniqueness
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane is unique due to its combination of dichloroethyl, phenylsulfanyl, and diphenylphosphane moieties
Propriétés
Numéro CAS |
113107-95-2 |
|---|---|
Formule moléculaire |
C20H17Cl2OPS |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
[(1,2-dichloro-1-phenylsulfanylethyl)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H17Cl2OPS/c21-16-20(22,25-19-14-8-3-9-15-19)24(23,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2 |
Clé InChI |
LTZQZWXMPDMBQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CCl)(SC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
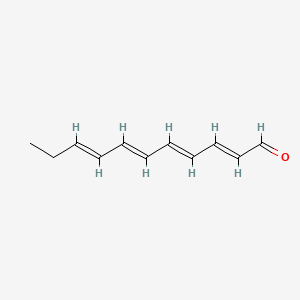
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
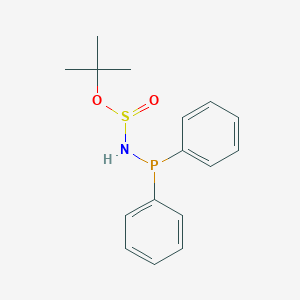
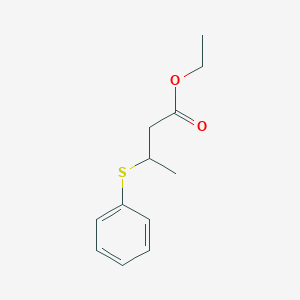
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
